molecular formula C9H15N3O B1518597 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol CAS No. 1114824-03-1

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Katalognummer: B1518597
CAS-Nummer: 1114824-03-1
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: HCBVNRIFWSZMKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-amino-4,5,6,7-tetrahydroindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-8-2-1-3-9-7(8)6-11-12(9)4-5-13/h6,8,13H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBVNRIFWSZMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114824-03-1
Record name 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Fragment-Based Mechanistic Profiling of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Privileged Fragments

In modern drug discovery, elucidating the in vitro mechanism of action (MoA) of a compound often begins not with a massive, complex macrocycle, but with a highly efficient, low-molecular-weight fragment. 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS 1114824-03-1)[1] is a prime example of a "privileged scaffold" used in Fragment-Based Drug Discovery (FBDD).

With a molecular weight of 181.23 g/mol , this compound strictly adheres to the "Rule of 3" for fragment libraries. Rather than acting as a standalone therapeutic, it serves as a high-fidelity chemical probe to map enzyme active sites and allosteric pockets. This whitepaper deconstructs the structural pharmacology of this tetrahydroindazole (THI) derivative and provides a self-validating in vitro workflow to characterize its mechanism of action against validated oncologic and metabolic targets.

Structural Pharmacology & Pharmacophore Deconstruction

To understand how this molecule acts in an in vitro system, we must first break down its causality at the atomic level. Every functional group on this molecule serves a specific mechanistic purpose when engaging a protein target:

  • The Tetrahydroindazole (THI) Core: The partially saturated 4,5,6,7-tetrahydro-1H-indazole ring provides a unique blend of aromaticity and 3D aliphatic bulk. This allows the fragment to occupy hydrophobic pockets that flat, fully aromatic rings cannot. THI scaffolds are well-documented as potent binders in the ubiquinone channel of human Dihydroorotate Dehydrogenase (DHODH)[2] and as allosteric modulators in the Switch II pocket of oncogenic KRAS G12D[3].

  • The 4-Amino Group: Positioned on the saturated ring, this primary amine acts as a critical hydrogen bond donor. In kinase hinge-binding models, this group frequently forms tight interactions with the backbone carbonyls of the target protein's active site.

  • The N1-Ethanol Moiety: The hydroxyethyl chain serves a dual purpose. Biologically, it acts as a solvent-exposed vector, engaging in hydrogen bonding with the solvent channel to stabilize the protein-ligand complex. Experimentally, it significantly enhances the aqueous solubility of the fragment, which is a critical requirement for high-concentration in vitro screening[4].

Proposed In Vitro Mechanisms of Action

Because this is a fragment-level probe, its MoA is context-dependent based on the assay environment. However, based on the structural lineage of THI derivatives, two primary mechanisms dominate its in vitro profile:

Mechanism A: DHODH Inhibition (Pyrimidine Starvation)

DHODH is a mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines, catalyzing the oxidation of dihydroorotate to orotate. THI derivatives competitively bind to the ubiquinone-binding site of DHODH[2]. By blocking this site, the fragment halts pyrimidine production, leading to cell cycle arrest in rapidly proliferating cancer cells.

Mechanism B: Allosteric Target Engagement (e.g., KRAS G12D)

Recent structural biology efforts have utilized substituted tetrahydroindazoles to target mutant GTPases. By slipping into the allosteric Switch II pocket of KRAS G12D, the THI core disrupts the protein's ability to cycle into its active conformation, thereby shutting down downstream MAPK/ERK signaling[3]. Furthermore, related THI scaffolds have been investigated as substrates for sulfotransferase (SULT1A1) activation in specific cancer cell lines[5][6].

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate (Product) DHODH->Orotate Pyrimidines Pyrimidine Biosynthesis (RNA/DNA Production) Orotate->Pyrimidines Inhibitor THI Fragment (CAS 1114824-03-1) Inhibitor->DHODH Competitive Binding

Fig 1. Mechanism of DHODH inhibition by THI fragments, resulting in the blockade of pyrimidine synthesis.

Self-Validating In Vitro Experimental Protocols

To rigorously prove the MoA of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, we must deploy a suite of orthogonal assays. Fragments bind with low affinity (high micromolar KD​ ); therefore, standard biochemical assays are prone to false positives/negatives. The following protocols are engineered as self-validating systems with built-in causality checks.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free detection of binding events. Because fragments have extremely fast association/dissociation rates, SPR is superior to endpoint assays for confirming direct target engagement.

  • Surface Preparation (The Control): Immobilize recombinant target protein (e.g., DHODH) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Check: Channel 1 must be activated and deactivated (using ethanolamine) without protein. This creates a blank reference surface. All fragment binding signals from the protein channel are subtracted from this blank to rule out non-specific matrix binding.

  • Solvent Correction Calibration: Fragments are solubilized in DMSO. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample will cause a massive artificial signal spike.

    • Causality: Run a 0.5% to 1.5% DMSO calibration curve before the fragment injection to mathematically correct for bulk refractive index shifts.

  • Analyte Injection: Inject the THI fragment in a 2-fold concentration series (e.g., 31.2 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Do not use a kinetic ( ka​/kd​ ) model. Fragments produce "square-wave" sensorgrams due to rapid kinetics. Fit the data using a Steady-State Affinity model to derive the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling to CM5) Control 2. DMSO Calibration (Bulk Shift Correction) Immobilize->Control Inject 3. Fragment Injection (Concentration Series) Control->Inject Analyze 4. Steady-State Fitting (K_D Determination) Inject->Analyze

Fig 2. Self-validating SPR workflow for determining fragment steady-state affinity.

Protocol 2: Orthogonal Functional Validation (DCIP Coupled Enzyme Assay)

Rationale: Binding ( KD​ ) does not guarantee functional inhibition ( IC50​ ). To prove the fragment inhibits DHODH activity, we utilize a continuous colorimetric assay using 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor.

  • Assay Assembly: In a 384-well plate, combine 50 nM recombinant DHODH, 1 mM dihydroorotate, 100 µM decylubiquinone, and 60 µM DCIP in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

  • Fragment Incubation & Controls: Add the THI fragment at varying concentrations.

    • Self-Validation Check (Compound Interference): Include wells containing the fragment, substrate, and DCIP, but no enzyme .

    • Causality: High concentrations of small molecules can sometimes act as redox cyclers or absorb light at the assay wavelength (600 nm). If the "no enzyme" well shows a change in absorbance, the fragment is an assay interference compound (PAIN), not a true inhibitor.

  • Kinetic Readout: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 15 minutes. Calculate the initial velocity ( V0​ ) and plot against fragment concentration to determine the IC50​ .

Quantitative Data Presentation

When screening 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol in the workflows described above, the data should be evaluated against standard Fragment-Based Drug Discovery metrics. Table 1 outlines the expected quantitative profile for a high-quality THI fragment hit.

Table 1: FBDD Profiling Metrics for the THI Fragment

MetricTarget Value / ProfileScientific Rationale
Molecular Weight (MW) 181.23 g/mol Strictly < 300 g/mol ; allows room for synthetic growth without violating Lipinski's Rule of 5.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAMeasures binding energy per heavy atom. A high LE indicates the fragment makes highly optimized, specific contacts (e.g., via the 4-amino group) rather than relying on non-specific lipophilic bulk.
SPR Affinity ( KD​ ) 100 µM – 800 µMTypical starting affinity for a raw, unoptimized fragment. Validates direct target engagement.
Enzyme Inhibition ( IC50​ ) > 500 µMFunctional inhibition is often weaker than binding affinity at the fragment stage. Optimization is required to bridge the gap between KD​ and IC50​ .
Assay Interference NegativeConfirms the fragment does not act as a redox cycler or aggregator in the DCIP assay.

Conclusion

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a highly versatile pharmacophore. By leveraging its tetrahydroindazole core for hydrophobic packing and its amino/ethanol groups for directed hydrogen bonding, it serves as a powerful starting point for inhibiting targets like DHODH and KRAS. By employing self-validating, artifact-controlled in vitro assays like SPR and orthogonal enzyme kinetics, researchers can confidently translate this fragment's raw binding affinity into a optimized, targeted therapeutic lead.

References

  • [1] NextSDS. 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol — Chemical Substance Information. Available at: [Link]

  • [7] AS-1. 88-3141-20 Enamine 化合物 100mg CAS No:1114824-03-1 EN300-41187. Available at: [Link]

  • [2] DiVA Portal. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity. Available at: [Link]

  • [3] Google Patents. US11964989B2 - KRas G12D inhibitors. Available at:

  • [5] ChemRxiv. Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells. Available at: [Link]

  • [4] PMC / NIH. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Available at: [Link]

  • [6] ACS Publications. SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. Available at:[Link]

Sources

Pharmacokinetic and Bioavailability Profiling of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant therapeutic potential across various disease areas, including oncology and neurodegenerative disorders.[1][2][3] The compound 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (henceforth referred to as "the compound") represents a novel entity within this class. While its specific biological activities are under investigation, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is a non-negotiable prerequisite for any further preclinical or clinical development. Currently, there is no publicly available literature detailing the pharmacokinetic properties of this specific molecule.[4]

This technical guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines a systematic, industry-standard approach to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) properties and determine the oral bioavailability of 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. The protocols and rationale described herein are designed to build a robust data package, enabling informed decision-making for the advancement of this promising compound.

Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug through the body is governed by its intrinsic physicochemical properties and its interactions with biological systems. Before committing to resource-intensive in vivo studies, a panel of in vitro assays is essential to predict the compound's behavior, identify potential liabilities, and guide the design of subsequent animal studies.

Essential Physicochemical Characterization

Understanding the fundamental chemical nature of the compound is the first step. These properties dictate its formulation possibilities and provide early clues about its likely absorption and distribution characteristics.

  • Aqueous Solubility: This is arguably the most critical initial parameter. Poor solubility can be a major hurdle for oral absorption. The experimental protocol below details how to assess solubility in biorelevant media, which simulates the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (LogD) is a key indicator of a molecule's ability to permeate biological membranes. A LogD at pH 7.4 in the range of 1-3 is often considered optimal for oral absorption.

  • pKa: The ionization constant(s) will determine the charge of the molecule at different physiological pH levels, impacting its solubility, permeability, and potential for ion trapping. The presence of both an amino group and the indazole ring suggests the compound will have multiple pKa values.[5]

PropertyKnown/Predicted DataSignificance
Molecular Formula C₉H₁₅N₃ODefines the elemental composition.
Monoisotopic Mass 181.1215 DaEssential for mass spectrometry-based quantification.[4]
XlogP (Predicted) -0.8Suggests the compound is relatively hydrophilic.[4]
pKa Not availableTo be determined experimentally; crucial for understanding pH-dependent behavior.
Aqueous Solubility Not availableTo be determined experimentally; critical for absorption.
In Vitro ADME Assays: Predicting In Vivo Behavior

These assays utilize subcellular fractions or cell-based systems to model specific pharmacokinetic processes.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier. This assay is the gold standard for predicting in vivo drug absorption.

Workflow for Caco-2 Permeability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Caco2->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose_A Add compound to Apical (A) side TEER->Dose_A Dose_B Add compound to Basolateral (B) side TEER->Dose_B Incubate Incubate (e.g., 2h at 37°C) Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Basolateral (B) side for A→B transport Incubate->Sample_A Sample_B Sample from Apical (A) side for B→A transport Incubate->Sample_B Quantify Quantify compound concentration (LC-MS/MS) Sample_A->Quantify Sample_B->Quantify Calc_Papp Calculate Apparent Permeability (Papp) Quantify->Calc_Papp Efflux Calculate Efflux Ratio (Papp B→A / Papp A→B) Quantify->Efflux Classify Classify as Low, Medium, or High permeability Calc_Papp->Classify

Caption: Caco-2 Permeability Assay Workflow.

An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein, which can limit net absorption in the gut.[6]

Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the most common method for determining PPB.

Protocol: Equilibrium Dialysis for PPB

  • Prepare Device: Hydrate a semi-permeable membrane (e.g., 10 kDa MWCO) in dialysis buffer. Assemble the dialysis cells, separating the plasma chamber from the buffer chamber with the membrane.

  • Dosing: Add the test compound to blank plasma (from the target species, e.g., rat, human) at a known concentration.

  • Loading: Add the drug-spiked plasma to one chamber and an equal volume of protein-free buffer to the other.

  • Equilibration: Seal the unit and incubate on a shaking platform at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

  • Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration_buffer] / [Concentration_plasma]. The percent bound is (1 - fu) * 100.

This assay provides an initial estimate of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. A high rate of metabolism in liver microsomes often correlates with high hepatic clearance in vivo.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (e.g., rat or human) on ice.

    • Prepare a solution of NADPH (the required cofactor for CYP enzymes) in buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding a pre-warmed solution of liver microsomes.

    • Immediately start the metabolic reaction by adding the NADPH solution. Include a negative control without NADPH.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the initial linear portion of this curve is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

In Vivo Pharmacokinetic Evaluation in Rodents

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system. The rat is a standard preclinical species for initial PK studies. The primary goal is to determine key parameters like clearance, volume of distribution, half-life, and, most importantly, oral bioavailability.

Study Design: Intravenous (IV) and Oral (PO) Administration

A crossover design using two groups of animals is typically employed.

  • Group 1 (IV Administration): Receives the compound as a single bolus injection into a vein (e.g., tail vein). This route ensures 100% bioavailability, and the resulting data are used to calculate fundamental parameters like clearance (CL) and volume of distribution (Vd).

  • Group 2 (Oral Gavage, PO): Receives the compound directly into the stomach via a gavage needle. The plasma concentration profile from this group, when compared to the IV group, allows for the calculation of absolute oral bioavailability (F%).

Workflow for a Preclinical In Vivo PK Study

G Animal_Acclimation Acclimate Male Sprague-Dawley Rats Group_Assignment Assign to IV and PO Dosing Groups (n=3-5/group) Animal_Acclimation->Group_Assignment Dose_IV Administer IV Bolus Dose (e.g., 1 mg/kg) Group_Assignment->Dose_IV Dose_PO Administer PO Gavage Dose (e.g., 5 mg/kg) Group_Assignment->Dose_PO Formulation Prepare Dosing Formulations (e.g., IV: Solutol/Water; PO: 0.5% MC in Water) Formulation->Dose_IV Formulation->Dose_PO Blood_Collection Serial Blood Sampling via Cannula or Tail Vein (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Blood_Collection Dose_PO->Blood_Collection Plasma_Processing Process Blood to Plasma (Centrifugation with Anticoagulant) Blood_Collection->Plasma_Processing Bioanalysis Quantify Compound in Plasma using Validated LC-MS/MS Plasma_Processing->Bioanalysis PK_Analysis Perform Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Reporting Calculate PK Parameters and Generate Report PK_Analysis->Reporting

Caption: Standard workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

The accurate quantification of the compound in a complex biological matrix like plasma is paramount. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) provides the required sensitivity and selectivity.

Protocol: Plasma Sample Preparation (Protein Precipitation)

  • Thaw: Thaw plasma samples and an aliquot of the internal standard (a structurally similar, stable-isotope-labeled version of the compound is ideal) on ice.

  • Aliquot: In a 96-well plate, add 50 µL of each plasma sample.

  • Spike IS: Add a small volume (e.g., 10 µL) of the internal standard solution to all wells.

  • Precipitate: Add 3-4 volumes (e.g., 200 µL) of ice-cold acetonitrile to each well to precipitate plasma proteins.

  • Mix: Vortex the plate for 2 minutes to ensure complete mixing and precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the protein.

  • Transfer: Carefully transfer the clear supernatant to a new plate for injection onto the LC-MS/MS system.

Method validation must be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[7]

Data Analysis and Interpretation

Once the plasma concentration-time data are acquired, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters

The table below summarizes the key parameters and their significance.

ParameterDescriptionCalculated FromImportance
Cmax Maximum observed plasma concentrationPO dataIndicates rate and extent of absorption; related to efficacy/toxicity.
Tmax Time at which Cmax is observedPO dataIndicates the speed of absorption.[7]
AUC Area Under the plasma Concentration-time curveIV and PO dataRepresents the total systemic exposure to the drug.
Elimination Half-lifeIV and PO dataTime required for the plasma concentration to decrease by half.
CL ClearanceIV data (Dose / AUC_iv)The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.
Vdss Volume of Distribution at steady-stateIV dataApparent volume into which the drug distributes; indicates tissue penetration.
F% Absolute Oral Bioavailability(AUC_po/AUC_iv) * (Dose_iv/Dose_po)The fraction of the oral dose that reaches systemic circulation.[6]
Hypothetical Metabolic Pathways

While the exact metabolites are unknown, indazole-containing compounds often undergo predictable metabolic transformations.[8] Identifying these metabolites in vivo is a crucial next step for understanding clearance mechanisms and assessing the safety of metabolites.

Potential Metabolic Pathways for the Compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Compound (C₉H₁₅N₃O) Hydroxylation_Ring Hydroxylation (on tetrahydro ring) Parent->Hydroxylation_Ring Hydroxylation_Chain Hydroxylation (on ethyl chain) Parent->Hydroxylation_Chain N_Dealkylation N-Dealkylation Parent->N_Dealkylation Glucuronidation Glucuronidation (on -OH or -NH₂ groups) Parent->Glucuronidation Sulfation Sulfation (on -OH group) Parent->Sulfation Hydroxylation_Ring->Glucuronidation Hydroxylation_Chain->Glucuronidation Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Sulfation->Excretion

Caption: Plausible metabolic pathways for the compound.

Conclusion and Future Directions

This whitepaper provides a robust, logical, and experimentally sound roadmap for the complete pharmacokinetic and bioavailability characterization of 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. By systematically executing the described in vitro and in vivo studies, researchers can generate a high-quality data package. This data will be instrumental in understanding the compound's disposition in the body, establishing a potential dose and schedule for efficacy studies, and ultimately determining its viability as a clinical candidate. Subsequent studies should focus on metabolite identification, reaction phenotyping to identify specific metabolizing enzymes, and pharmacokinetic studies in a second, non-rodent species to support scaling to human clinical trials.

References

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  • Lejan, J.U. Pharmacokinetics pt.3. Doctor 2024. 2024. Available from: [Link]

  • NextSDS. 2-(5-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethan-1-ol dihydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2012. Available from: [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. 2012. Available from: [Link]

  • Stafilov, T., et al. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Environmental Protection and Ecology. 2010. Available from: [Link]

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Preclinical Toxicity and Safety Profile of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol: A Technical Guide for Animal Model Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1) represents a versatile, functionalized tetrahydroindazole scaffold frequently utilized in early-stage drug discovery[1]. While its unique structural topology offers diverse pharmacological targeting opportunities, it also introduces specific toxicological liabilities. According to its Globally Harmonized System (GHS) classification, the compound carries alerts for Acute Toxicity (Category 4) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3), indicating potential central nervous system (CNS) or respiratory depression[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for evaluating the in vivo toxicity and safety profile of this compound. The methodologies detailed herein align with the3[3] and OECD testing standards[4], ensuring that the generated data is robust, self-validating, and IND-enabling.

Structural Alerts and Mechanistic Toxicology

Before initiating in vivo studies, it is critical to deconstruct the molecule's structural features to predict target organ toxicity. This allows us to tailor our clinical pathology and histopathology endpoints effectively.

Cationic Amphiphilic Liabilities (Primary Amine)

The presence of a primary amine at the 4-position of the tetrahydroindazole ring introduces a basic center (pKa ~9.0–9.5) that remains predominantly protonated at physiological pH. This cationic amphiphilic nature is a classic pharmacophore for two major liabilities:

  • hERG Channel Blockade: Protonated amines frequently interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias.

  • Phospholipidosis: The molecule can partition into lysosomal membranes, neutralizing the acidic environment and inhibiting lysosomal phospholipases, leading to intracellular lipid accumulation.

Metabolic Vulnerabilities (N-Ethanol Oxidation)

The 1-ethanol substituent is highly susceptible to sequential oxidation by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). If the conversion of the intermediate aldehyde to the corresponding carboxylic acid is rate-limited, the reactive aldehyde can covalently bind to hepatic proteins, triggering oxidative stress and hepatocellular injury.

MechPathway Compound 2-(4-Amino-4,5,6,7-tetrahydro -1H-indazol-1-yl)ethan-1-ol ADH Alcohol Dehydrogenase (Hepatic Metabolism) Compound->ADH N-ethanol oxidation hERG hERG Potassium Channel (Cardiac Tissue) Compound->hERG Primary amine binding Aldehyde Reactive Aldehyde Intermediate ADH->Aldehyde Cytosolic conversion Toxicity Oxidative Stress & QT Prolongation Risk Aldehyde->Toxicity Covalent adduction hERG->Toxicity Ion channel block

Caption: Mechanistic pathways illustrating primary amine hERG binding and N-ethanol oxidative liabilities.

In Vivo Safety Evaluation Framework

To systematically de-risk the compound, we employ a tiered in vivo approach. This workflow is designed not merely to observe toxicity, but to establish a definitive No Observed Adverse Effect Level (NOAEL) while correlating findings to systemic exposure via Toxicokinetics (TK).

SafetyWorkflow InSilico In Silico & In Vitro Screening (hERG, ADME, CYP450) AcuteTox Acute Toxicity (OECD 420) MTD Determination in Rats InSilico->AcuteTox Cleared for in vivo SubacuteTox 28-Day Repeated Dose (OECD 407) TK & Target Organ Toxicity AcuteTox->SubacuteTox MTD Established NoAEL Determine NOAEL & Human Equivalent Dose SubacuteTox->NoAEL Pathology Analyzed

Caption: Tiered preclinical safety evaluation workflow for the tetrahydroindazole candidate.

Experimental Protocols

Protocol 1: Acute Oral Toxicity and MTD Determination

Rationale: We utilize the 4[4] rather than standard LD50 testing to minimize animal use while accurately identifying the Maximum Tolerated Dose (MTD). Because the compound carries a STOT SE 3 alert[2], acute CNS depression must be carefully titrated.

Step-by-Step Methodology:

  • Animal Selection: Use nulliparous, non-pregnant female Sprague-Dawley rats (8–12 weeks old). Females are generally more sensitive to acute toxicity.

  • Dose Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform dispersion of the lipophilic indazole core.

  • Sighting Study: Administer a single oral gavage dose of 300 mg/kg to a single animal. Observe continuously for the first 4 hours, focusing on CNS signs (tremors, lethargy, ataxia) and respiratory distress.

  • Main Study: Based on the sighting study survival, dose a cohort of 5 females at the established fixed dose (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation & Necropsy: Monitor body weight and clinical signs daily for 14 days. On Day 15, perform a gross necropsy. The absence of mortality and severe clinical signs establishes the MTD for subsequent repeated-dose studies.

Protocol 2: 28-Day Repeated Dose Toxicity with Toxicokinetics

Rationale: Conducted in accordance with5[5], this study identifies chronic target organ toxicities. The inclusion of a 14-day recovery group is a critical self-validating mechanism to differentiate between reversible adaptive responses (e.g., hepatocellular hypertrophy due to enzyme induction) and irreversible toxicological damage (e.g., necrosis).

Step-by-Step Methodology:

  • Group Allocation: Divide 80 Sprague-Dawley rats (40M/40F) into four main groups: Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Add a 14-day recovery cohort to the Control and High Dose groups.

  • Daily Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • Toxicokinetic (TK) Sampling: On Days 1 and 28, collect blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Comparing Day 1 and Day 28 AUC values serves as an internal control; a significant decrease in Day 28 AUC indicates auto-induction of hepatic enzymes by the compound.

  • In-Life Monitoring: Conduct weekly detailed clinical observations, body weight tracking, and food consumption measurements. Perform ophthalmic examinations pre-dose and during Week 4 to rule out ocular toxicity associated with the primary amine.

  • Terminal Pathology: On Day 29 (and Day 43 for recovery groups), euthanize the animals. Collect blood for hematology, coagulation, and clinical chemistry. Perform comprehensive macroscopic and microscopic histopathology on 40+ tissues, with specific electron microscopy on liver/lung tissues to check for lamellar bodies (confirming or refuting phospholipidosis).

Quantitative Data Summaries

To ensure the safety profile is interpretable for regulatory submissions, quantitative data must be structured clearly. Below are the projected data frameworks utilized to validate the safety of the tetrahydroindazole candidate.

Table 1: Representative Toxicokinetic (TK) Parameters (Sprague-Dawley Rats) Demonstrates expected dose-proportionality and potential auto-induction over 28 days.

Dose Group (mg/kg/day) Cmax​ Day 1 (ng/mL) Cmax​ Day 28 (ng/mL) AUC0−24h​ Day 1 (h·ng/mL) AUC0−24h​ Day 28 (h·ng/mL)Accumulation Ratio ( Rac​ )
10 (Low)4504102,1001,8500.88
30 (Mid)1,4201,1506,5005,2000.80
100 (High)4,8003,20022,00014,5000.65*

*Note: An Rac​ significantly below 1.0 at the high dose strongly suggests hepatic CYP450 auto-induction, a common adaptive response to N-ethanol substituted heterocycles.

Table 2: Clinical Pathology Panel – Key Biomarkers for Target Organ Toxicity Correlating structural alerts to in vivo biomarker shifts.

BiomarkerTarget OrganExpected Shift in ToxicityMechanistic Rationale
ALT / AST LiverSignificant IncreaseIndicates hepatocellular necrosis likely driven by reactive aldehyde intermediates from N-ethanol oxidation.
BUN / Creatinine KidneyModerate IncreaseAssesses renal clearance impairment; primary amines can accumulate in proximal tubules.
Troponin I (cTnI) HeartIncreaseBiomarker for structural cardiotoxicity, monitored alongside ECG (QTc) to evaluate hERG liability.
Total Cholesterol Liver / SystemicDecreaseAltered lipid metabolism secondary to drug-induced phospholipidosis or hepatic enzyme induction.

Conclusion

The preclinical evaluation of 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol requires a highly targeted approach that addresses its specific structural liabilities—namely, the cationic amphiphilic nature of its primary amine and the oxidative potential of its N-ethanol group. By executing the self-validating OECD 420 and 407 protocols described above, researchers can accurately define the MTD, establish a reliable NOAEL, and correlate toxicological findings with systemic TK exposure. This rigorous, causality-driven framework ensures that any advancement of this scaffold into human trials is backed by unimpeachable, IND-ready safety data.

References

  • NextSDS. "2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol — Chemical Substance Information." 1[1]

  • NextSDS. "Substance Database Hazard Classifications (CAS 1114824-03-1)." 2[2]

  • Labcorp. "OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day)." 5[5]

  • vivo Science GmbH. "GLP Toxicity studies | REACH | EFSA | EMA." 4[4]

  • FDA / ICH. "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals."3[3]

Sources

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol derivatives. As a Senior Application Scientist, this document is crafted to provide not just a list of observations, but a causal understanding of how molecular modifications influence biological activity, empowering researchers to design more potent and selective therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including kinase inhibition and receptor modulation. This guide will synthesize established SAR principles from related tetrahydroindazole and indazole series to build a predictive framework for the title compounds.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol core presents a unique three-dimensional structure with multiple points for chemical modification. Understanding the contribution of each component—the tetrahydroindazole ring, the amino substituent at the 4-position, and the N1-linked ethanol side chain—is paramount to a successful drug discovery campaign. The tetrahydroindazole moiety itself has been identified as a key pharmacophore in potent and selective ligands for various biological targets, including sigma-2 receptors and dihydroorotate dehydrogenase (DHODH).

Key Structural Features and Their Hypothesized Roles:

  • Tetrahydroindazole Core: Provides a rigid, bicyclic framework that orients substituents in a defined spatial arrangement. The saturated portion of the ring allows for conformational flexibility, which can be crucial for optimal binding to a target protein.

  • 4-Amino Group: This basic center can act as a key hydrogen bond donor or acceptor, or as a point of attachment for further chemical elaboration. Its stereochemistry is likely to be a critical determinant of activity.

  • N1-Ethanol Side Chain: The hydroxyl group can participate in hydrogen bonding interactions within a binding pocket. The length and flexibility of this side chain can influence the overall positioning of the molecule.

Deconstructing the SAR: A Positional Analysis

The following sections will dissect the SAR of the core scaffold by examining the impact of modifications at each key position. This analysis is built upon established findings from related indazole and tetrahydroindazole derivatives, providing a predictive roadmap for analog design.

The Significance of the 4-Amino Group: Stereochemistry and Substitution

The amino group at the C4 position is a critical anchor for biological activity. Its basicity and hydrogen-bonding capacity make it a prime candidate for interaction with acidic residues in a protein's active site.

Stereochemistry: The stereochemistry at the C4 position is expected to be a major determinant of potency. In many biologically active molecules, only one enantiomer exhibits the desired activity. For instance, studies on related tetrahydroindazole inhibitors of DHODH have shown that the (R)-configuration is superior for inhibitory properties. It is therefore crucial to resolve the enantiomers of any synthesized derivative and evaluate them separately.

Substitution on the Amino Group (R¹): Modification of the amino group can modulate potency, selectivity, and physicochemical properties.

  • Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) may enhance potency by increasing lipophilicity and improving van der Waals interactions within a hydrophobic pocket.

  • Acylation: Acylation of the amino group can introduce hydrogen bond acceptors and modulate the basicity of the nitrogen. This can be a strategy to fine-tune binding interactions and improve metabolic stability.

  • Reductive Amination: Late-stage diversification through reductive amination is an efficient synthetic strategy to introduce a wide range of substituents, including substituted benzyl groups, which have been shown to influence sigma-2 receptor affinity in related tetrahydroindazoles.

Exploring the Tetrahydroindazole Core: Aromaticity and Substitution

The tetrahydroindazole core itself offers several positions for modification, both on the saturated and aromatic portions of the ring system.

Aromatization: While this guide focuses on the tetrahydro-derivative, it is worth noting that the corresponding aromatic indazole is a common scaffold in many approved drugs. The degree of saturation influences the three-dimensional shape of the molecule and should be considered as a potential area for exploration.

Substitution on the Aromatic Ring (R²): The benzene ring of the indazole core provides a platform for introducing substituents that can probe for additional binding interactions and modulate electronic properties.

  • Electron-Withdrawing and -Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can significantly impact potency. In a series of tetrahydroindazole-based sigma-2 ligands, a dimethoxy-substituted derivative showed a 10-fold increase in potency compared to the unsubstituted parent compound. Similarly, in a series of DHODH inhibitors, small substituents like methyl, CF3, and halogens on a pyridyl ring analogous to the indazole's aromatic part led to increased potency.

The N1-Ethanol Side Chain: A Vector for Potency and Selectivity

The 2-hydroxyethyl group at the N1 position can be modified to optimize interactions with the target protein and to fine-tune the overall properties of the molecule.

Chain Length and Flexibility (n): Varying the length of the alkyl chain connecting the hydroxyl group to the indazole nitrogen can alter the positioning of the hydroxyl group within the binding site. This can be a critical factor in achieving optimal hydrogen bonding.

Hydroxyl Group Modification (R³):

  • Etherification: Converting the hydroxyl group to an ether can probe for additional hydrophobic interactions and may improve metabolic stability.

  • Esterification: Introducing an ester linkage can serve as a prodrug strategy to enhance bioavailability.

  • Replacement with other functional groups: Replacing the hydroxyl group with other functionalities like an amine or a small amide can explore different hydrogen bonding patterns.

Predictive SAR Summary and Data Presentation

To facilitate the design of new derivatives, the following table summarizes the predicted impact of various substitutions based on the analysis of related compound series.

PositionModificationPredicted Impact on ActivityRationale
C4-Amino (R)-StereoisomerIncrease Enantioselectivity is common for potent biological activity.
Small Alkyl (R¹)Potential Increase Enhanced lipophilicity and van der Waals interactions.
Acyl (R¹)Variable Modulates basicity and introduces H-bond acceptors.
Substituted Benzyl (R¹)Potential Increase Probes for additional binding pockets.
Aromatic Ring Electron-Donating (R²)Potential Increase Can enhance binding affinity as seen in related series.
Electron-Withdrawing (R²)Potential Increase Can improve potency depending on the target.
N1-Side Chain Altered Chain Length (n)Variable Optimizes positioning of the terminal functional group.
Etherification (R³)Potential Increase Probes hydrophobic pockets and may improve metabolic stability.

Experimental Protocols

The following section provides high-level, step-by-step methodologies for the synthesis and evaluation of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol derivatives. These protocols are based on established procedures for similar heterocyclic compounds.

General Synthetic Workflow

The synthesis of the target derivatives can be approached through a multi-step sequence, allowing for late-stage diversification.

G A Starting Material: 4-Oxo-4,5,6,7-tetrahydro-1H-indazole B Reductive Amination A->B R¹NH₂, NaBH(OAc)₃ C 4-Amino-4,5,6,7-tetrahydro-1H-indazole B->C D N-Alkylation with 2-bromoethanol C->D BrCH₂CH₂OH, Base E 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (Core Scaffold) D->E F Late-Stage Diversification E->F Acylation, Alkylation, etc. G Final Derivatives F->G

Caption: General synthetic workflow for the preparation of target derivatives.

Step-by-Step Methodology:

  • Synthesis of 4-Amino-4,5,6,7-tetrahydro-1H-indazole:

    • Start with commercially available 4-oxo-4,5,6,7-tetrahydro-1H-indazole.

    • Perform a reductive amination reaction using an appropriate amine (R¹NH₂) and a reducing agent such as sodium triacetoxyborohydride.

  • N-Alkylation:

    • Alkylate the N1 position of the indazole ring with 2-bromoethanol in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Purification:

    • Purify the resulting core scaffold using column chromatography on silica gel.

  • Late-Stage Diversification:

    • Perform further modifications on the 4-amino group or the N1-ethanol side chain as required.

  • Characterization:

    • Confirm the structure of all synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation Workflow

A generalized workflow for assessing the biological activity of the synthesized compounds is outlined below. The specific assays will depend on the therapeutic target of interest (e.g., kinase, GPCR, ion channel).

G A Synthesized Derivatives B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Dose-Response and IC₅₀ Determination C->D E Lead Compound Selection D->E F Selectivity Profiling E->F G In Vitro ADME/Tox Assays E->G H Candidate for In Vivo Studies F->H G->H

Caption: Workflow for in vitro biological evaluation of synthesized derivatives.

Step-by-Step Methodology:

  • Primary Screening: Screen all synthesized compounds at a single concentration (e.g., 10 µM) against a panel of relevant biological targets.

  • Hit Confirmation: Confirm the activity of any initial hits by re-testing.

  • Dose-Response Studies: For confirmed hits, perform dose-response experiments to determine the IC₅₀ or EC₅₀ values.

  • Selectivity Profiling: Test the most potent compounds against a panel of related targets to assess their selectivity.

  • In Vitro ADME/Tox: Evaluate promising lead compounds in a suite of in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) assays (e.g., microsomal stability, CYP inhibition, cytotoxicity).

Conclusion and Future Directions

The 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for identifying compounds with optimal potency, selectivity, and drug-like properties. Future efforts should focus on the synthesis and evaluation of a diverse library of analogs, with a particular emphasis on controlling the stereochemistry at the C4 position. The integration of computational modeling and structural biology will further accelerate the design-make-test-analyze cycle and facilitate the discovery of next-generation drug candidates. The diverse biological activities reported for indazole-containing compounds, including their role as kinase inhibitors for cancer treatment, underscores the therapeutic potential of this chemical class.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In.
  • Synthesis and biological activities of a novel series of indazole derivatives.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.
  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed.
  • ChemInform Abstract: Synthesis, Antimicrobial Activity and QSAR Studies of New 2,3-Disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. - ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar.
  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents.
  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed.
  • Indazole derivatives as inhibitors of FGFR1 - ResearchGate.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1)[1] Molecular Formula: C9H15N3O[2] Molecular Weight: 181.23 g/mol [2]

Executive Summary & Synthetic Rationale

Tetrahydroindazole derivatives, specifically 4-amino-4,5,6,7-tetrahydro-1H-indazoles, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of kinase inhibitors and human dihydroorotate dehydrogenase (DHODH) inhibitors[3]. The target compound features a primary amine at the C4 position—ideal for downstream functionalization such as amide coupling—and an N1-hydroxyethyl chain that can serve as a hydrogen-bonding motif or a versatile linker[4].

As a Senior Application Scientist, I have structured this protocol to prioritize regiocontrol and scalability. The synthesis avoids complex transition-metal catalysis, relying instead on a robust three-step sequence: (1) Enaminone formation , (2) Regioselective pyrazole annulation , and (3) Reductive amination .

Mechanistic Causality & Regioselectivity
  • Step 1 (Activation): Cyclohexane-1,3-dione is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The highly electrophilic acetal attacks the active methylene at C2, yielding an enaminone. This activates the C2 position for the subsequent annulation.

  • Step 2 (Regiocontrol): The enaminone is condensed with 2-hydrazinylethan-1-ol. Hydrazines possess two nucleophilic nitrogens. The terminal primary amine (-NH2) is less sterically hindered and more nucleophilic, preferentially undergoing a Michael-type addition to the enamine double bond. Subsequent intramolecular cyclization of the substituted secondary nitrogen onto the C1 carbonyl yields the 1-substituted 4-oxo-4,5,6,7-tetrahydro-1H-indazole[5]. This thermodynamic preference is critical to avoiding the unwanted 2-substituted isomer.

  • Step 3 (Reductive Amination): The C4 ketone is converted to a primary amine using ammonium acetate and sodium cyanoborohydride (NaBH3CN). NaBH3CN is specifically selected because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the transient iminium ion over the starting ketone, ensuring high yields of the target amine[3].

Visual Synthetic Workflow

SynthesisWorkflow SM Cyclohexane-1,3-dione INT1 Enaminone Intermediate SM->INT1 DMF-DMA DCM, rt INT2 4-Oxo-Tetrahydroindazole INT1->INT2 Hydroxyethylhydrazine EtOH, reflux PROD Target Amine INT2->PROD NH4OAc, NaBH3CN MeOH, rt

Fig 1: Three-step synthetic workflow for 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol.

Step-by-Step Experimental Protocol

General Safety Precautions: Conduct all reactions in a well-ventilated fume hood. NaBH3CN is highly toxic and generates hydrogen cyanide gas under strongly acidic conditions; maintain pH > 5 at all times during Step 3.

Step 1: Synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione
  • Preparation: Charge an oven-dried 250 mL round-bottom flask with cyclohexane-1,3-dione (10.0 g, 89.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.7 g, 98.1 mmol, 1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture for 3 hours. The solution will transition from clear to a deep yellow/orange color as the enaminone forms.

  • Workup: Concentrate the mixture under reduced pressure to yield a crude solid. Triturate the residue with diethyl ether (50 mL), filter, and dry under a vacuum to afford the intermediate as a yellow solid.

Step 2: Synthesis of 1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
  • Preparation: Dissolve the enaminone intermediate (12.0 g, 71.8 mmol) in absolute ethanol (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Addition: Slowly add 2-hydrazinylethan-1-ol (6.0 g, 78.9 mmol, 1.1 eq). Note: The reaction is mildly exothermic.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, visualization by UV).

  • Workup: Cool the mixture to room temperature and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, utilizing a gradient elution from 100% DCM to 95:5 DCM:MeOH. Isolate the fractions containing the 1-substituted isomer to yield 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one[5].

Step 3: Synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
  • Imine Formation: In a 250 mL flask, dissolve the 4-oxo intermediate (8.0 g, 44.4 mmol) in anhydrous methanol (80 mL). Add ammonium acetate (NH4OAc, 34.2 g, 444 mmol, 10 eq). Stir at room temperature for 1 hour to facilitate imine formation[3][4].

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN, 8.3 g, 133.2 mmol, 3.0 eq) in small, controlled portions.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 24 hours[4].

  • Quenching: Carefully quench the reaction by adding 1M NaOH (50 mL) dropwise to decompose excess hydride and basify the mixture.

  • Extraction: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1 v/v, 3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Final Purification: Purify the crude amine via basic alumina column chromatography (eluting with DCM/MeOH) or reverse-phase preparative HPLC to obtain the pure target compound[1][2].

Analytical Characterization & Quantitative Data

To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative yields, physical appearances, and key mass spectrometry (ESI+) markers for each stage of the synthesis.

Synthesis StepProduct NameExpected YieldPhysical AppearanceKey MS (ESI+) Marker
Step 1 2-((Dimethylamino)methylene)cyclohexane-1,3-dione85 - 92%Yellow solid[M+H]+ 168.1
Step 2 1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one70 - 78%Pale yellow oil/solid[M+H]+ 181.1
Step 3 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol60 - 68%Off-white solid[M+H]+ 182.1

References

  • [1] Title: 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol - NextSDS Source: nextsds.com URL:

  • [2] Title: 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanol | SCBT Source: scbt.com URL:

  • [3] Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry Source: acs.org URL:

  • [5] Title: 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one - NextSDS Source: nextsds.com URL:

  • [4] Title: Modulators of Lipid Storage - Probe Reports from the NIH Molecular Libraries Program Source: nih.gov URL:

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Application Note: Preparation of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound CAS: 1114824-03-1

Introduction & Physicochemical Profiling

In cell culture experiments and high-throughput screening, the accurate preparation of small-molecule compounds is a critical prerequisite for ensuring reliable, reproducible experimental results[1]. Any miscalculation or improper handling can lead to the invalidation of long-term experimental data[1].

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a specialized tetrahydroindazole derivative frequently utilized as a building block and functional screening compound[2].

Physicochemical Rationale for Solvent Selection: The molecule (Molecular Weight: 181.24 g/mol ) features a lipophilic tetrahydroindazole core balanced by a primary amine and a primary alcohol. While these functional groups confer moderate polarity, preparing aqueous stock solutions is generally discouraged for long-term storage. Aqueous environments can promote gradual hydrolysis or microbial contamination over time. Instead, cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard primary solvent. DMSO ensures complete solvation of the lipophilic core while preventing compound degradation during temperature fluctuations[3].

Core Principles of Reconstitution

Small-molecule drugs are typically supplied as lyophilized powders. The key to successful preparation lies in accurately converting molar concentration (mM) to mass concentration (mg/mL) based on the compound's molecular weight[1].

To establish a self-validating system, use the following standardized conversion table to prepare either a 10 mM or 50 mM master stock.

Table 1: Reconstitution Volumes for Master Stocks (MW = 181.24 g/mol )
Mass of CompoundTarget ConcentrationRequired Volume of Anhydrous DMSO
1 mg 10 mM551.8 µL
1 mg 50 mM110.4 µL
5 mg 10 mM2,758.8 µL
5 mg 50 mM551.8 µL
10 mg 10 mM5,517.5 µL
10 mg 50 mM1,103.5 µL

Step-by-Step Reconstitution Protocol

To ensure scientific integrity and eliminate confounding variables, follow this causality-driven methodology:

  • Centrifugation: Before breaking the seal, centrifuge the original vial briefly (e.g., 10,000 x g for 30 seconds).

    • Causality: Lyophilized powders often disperse during transit and adhere to the cap via static electricity. Centrifugation forces the entire mass to the bottom, preventing aerosolized loss upon opening and ensuring the calculated molarity remains perfectly accurate[1].

  • Solvent Addition: Add the precisely calculated volume of cell-culture grade, anhydrous DMSO (from Table 1) directly to the original vial.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to an ultrasonic water bath for 1–2 minutes at room temperature until the solution is completely clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL per sterile microcentrifuge tube).

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles cause atmospheric condensation inside the vial, introducing water into the solvent. This can lead to compound precipitation, hydrolysis, and a loss of biological activity over time[3].

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[3].

Cell Culture Application & Mitigating Solvent Toxicity

When introducing the compound to in vitro models, researchers must account for intrinsic solvent toxicity. DMSO can exhibit cytotoxicity and alter cellular metabolism, which severely confounds experimental readouts[3].

Best Practices for In Vitro Dosing:
  • Intermediate Dilution: Never add 100% DMSO stock directly to the cell culture well.

    • Causality: Direct addition creates a localized high-concentration gradient that causes immediate osmotic shock and cell death at the site of contact. Instead, pre-dilute the required volume of master stock into pre-warmed culture media in a separate sterile tube, mix thoroughly, and then exchange the media on the cells.

  • Toxicity Limits: Keep the final DMSO concentration in the cell culture medium at or below 0.5% (v/v), and ideally ≤ 0.1% for sensitive primary cells[3].

Table 2: Dilution Factors and Final DMSO Toxicity Risks
Desired Final ConcentrationMaster Stock UsedDilution FactorFinal DMSO Concentration (v/v)Cytotoxicity Risk
10 µM 10 mM1:10000.1%Minimal
50 µM 10 mM1:2000.5%Moderate (Monitor cells)
100 µM 50 mM1:5000.2%Low
500 µM 50 mM1:1001.0%High (Avoid)

Experimental Workflow Visualization

G N1 1. Lyophilized Powder 2-(4-Amino...ethan-1-ol (CAS: 1114824-03-1) N2 2. Brief Centrifugation (Collect powder at bottom to prevent loss) N1->N2 N3 3. Master Stock Preparation (Add Anhydrous DMSO -> 10-50 mM) N2->N3 N4 4. Aliquoting & Storage (Store at -20°C or -80°C to avoid freeze-thaw) N3->N4 N5 5. Intermediate Dilution (Dilute in pre-warmed media to prevent osmotic shock) N4->N5 N6 6. Cell Culture Application (Ensure Final DMSO ≤ 0.1% - 0.5%) N5->N6

Workflow for the reconstitution, storage, and cell culture application of the screening compound.

References

  • NextSDS. "2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol - NextSDS".
  • AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio".
  • BenchChem. "Norglaucine hydrochloride | 39945-41-0 - Benchchem".

Sources

Applications of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Experimental Protocols

Introduction & Chemical Profiling

In modern drug discovery, the transition from flat, aromatic scaffolds to molecules with higher sp³ character is a proven strategy to improve solubility, reduce promiscuity, and access complex three-dimensional binding pockets. 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1) is a highly versatile, bifunctional building block that perfectly embodies this paradigm shift.

Structurally, this compound features a partially saturated tetrahydroindazole core, acting as a non-planar bioisostere to the traditional indazole ring. It presents two orthogonal reactive handles: an aliphatic primary amine at the C4 position and a primary alcohol on the N1-ethyl chain. This unique architecture makes it an invaluable asset in kinase inhibitor design, Proteolysis Targeting Chimera (PROTAC) synthesis, and DNA-Encoded Library (DEL) generation.

Quantitative Data & Reactivity Profile
Property / FeatureValue / DescriptionMechanistic Rationale in Drug Design
CAS Number 1114824-03-1Standardized identifier for procurement (e.g., Enamine EN300-41187).
Core Scaffold Tetrahydro-1H-indazoleBioisostere for indazole; increases sp³ character, lowering melting point and improving the Solubility Forecast Index (SFI).
C4-Amine (pKa ~9.5) Highly NucleophilicAliphatic primary amine allows for rapid, protection-free chemoselective acylation or reductive amination.
N1-Ethanol (pKa ~15.5) Moderately NucleophilicPrimary alcohol serves as a secondary diversification vector via Mitsunobu etherification or carbamate formation.

Kinase Inhibitor Design: Exploiting the Tetrahydroindazole Scaffold

The Causality of Scaffold Selection

Indazoles are privileged scaffolds for binding the ATP-hinge region of kinases. However, their flat aromatic nature often restricts them to the two-dimensional plane of the ATP binding cleft, leading to off-target toxicity. Saturation of the carbocyclic ring to form a tetrahydroindazole introduces out-of-plane sp³ carbons.

As demonstrated in the discovery of the potent Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitor GNE-9822, this 3D trajectory allows substituents to access unique selectivity pockets located directly above the ligand plane—spaces that planar indazoles simply cannot reach [1]. Furthermore, this scaffold has shown exceptional promise in targeting Cyclin-Dependent Kinase 2 (CDK2) complexes, where the partially saturated core favors binding to the CDK2/cyclin complex over free CDK2 [2].

G A Tetrahydroindazole Core B Hinge Region Binding (e.g., ITK / CDK2) A->B H-bonds C sp3 Carbon Saturation A->C Structural Shift E Amine/Alcohol Vectors A->E Functionalization D Selectivity Pocket Access (Above Ligand Plane) C->D 3D Trajectory F Solvent Channel / Diversification E->F Library Synthesis

Fig 1: Tetrahydroindazole core targeting kinase hinge regions and selectivity pockets.

Protocol 1: Orthogonal Library Synthesis for Kinase Inhibitors

This protocol leverages the thermodynamic and kinetic differences between the C4-amine and the N1-alcohol to create a self-validating, protection-free synthesis loop.

Step 1: Chemoselective Amide Coupling (C4-Amine)

  • Preparation: Dissolve 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.0 eq) and a target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Cool the mixture to 0 °C. Add DIPEA (3.0 eq) followed dropwise by HATU (1.05 eq).

  • Causality Check: The aliphatic C4-amine is vastly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of the activated ester (1.05 eq) and maintaining a low temperature, acylation occurs exclusively at the amine. No O-acylation will be observed, bypassing the need for alcohol protecting groups.

  • Isolation: Stir for 2 hours at room temperature, quench with water, and extract with EtOAc.

Step 2: Solvent-Channel Diversification (N1-Alcohol)

  • Preparation: Dissolve the purified intermediate from Step 1 (1.0 eq), a target phenol derivative (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF.

  • Mitsunobu Coupling: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Rationale: The primary alcohol undergoes efficient Mitsunobu coupling to yield an aryl ether. This vector projects the new bulky substituent directly into the solvent-exposed channel of the kinase, enhancing pharmacokinetic properties without disrupting hinge binding.

Bifunctional Linker Strategies in PROTAC Development

The Causality of Linker Selection

Proteolysis Targeting Chimeras (PROTACs) require precise spatial orientation between the E3 ligase ligand and the target protein binder. The rigid tetrahydroindazole core, combined with the flexible ethyl linker, offers a unique conformational space that restricts excessive entropic penalties during ternary complex formation. The orthogonal amine and alcohol handles allow for sequential, step-by-step conjugation of the two warheads.

G S1 Starting Material CAS: 1114824-03-1 S2 Amine Derivatization (Amide Coupling) S1->S2 S3 E3 Ligase Ligand Conjugation S2->S3 S4 Alcohol Activation (Mitsunobu / Mesylation) S3->S4 S5 Target Protein Binder Conjugation S4->S5 S6 Bifunctional PROTAC Molecule S5->S6

Fig 2: Stepwise orthogonal functionalization workflow for PROTAC assembly.

Protocol 2: Stepwise PROTAC Conjugation

Phase A: E3 Ligase Ligand Attachment

  • React the C4-amine of the tetrahydroindazole with a Cereblon (CRBN) or VHL ligand bearing a free carboxylic acid using standard EDC·HCl/HOBt coupling in DMF.

  • Self-Validation: EDC/HOBt is chosen over HATU here to prevent potential side reactions (e.g., guanidinylation) with the unprotected alcohol, ensuring high fidelity of the intermediate.

Phase B: Target Binder Attachment

  • Convert the N1-alcohol of the intermediate to a leaving group by reacting with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (2.0 eq) in DCM at 0 °C for 1 hour.

  • Introduce the target protein binder (must contain a nucleophilic amine or phenol) and K2CO3 in Acetonitrile. Heat to 60 °C overnight to yield the final PROTAC via SN2 displacement.

DNA-Encoded Library (DEL) Integration

In DEL synthesis, building blocks must possess high aqueous solubility and undergo reactions under mild, DNA-compatible conditions. The high hydrophilicity of the ethanolamine-like vectors on the tetrahydroindazole core makes it an ideal split-and-pool building block.

Protocol 3: On-DNA Functionalization
  • DNA-Tethered Acylation: To a solution of DNA-tethered carboxylic acid (1 mM) in 200 mM MOPS buffer (pH 7.5), add 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (100 eq) and s-NHS/EDC (100 eq). The high nucleophilicity of the C4-amine drives the reaction to completion in water at room temperature.

  • Alcohol Capping: Following ethanol precipitation of the DNA conjugate, the remaining primary alcohol can be reacted with diverse isocyanates (50 eq) in a mixture of Borate buffer (pH 9.0) and DMF to form stable carbamates, finalizing the library split.

References

  • Burch, J. D., Lau, K., Barker, J. J., Brookfield, F., Chen, Y., Chen, Y., ... & Pei, Z. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. URL:[Link]

  • Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. URL:[Link]

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a tetrahydroindazole core, a structure of considerable interest in medicinal chemistry and drug discovery. The diverse biological activities associated with the indazole scaffold underscore the importance of precise structural characterization for its derivatives.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules.[2][3] This document provides a comprehensive guide to the predicted ¹H and ¹³C NMR peak assignments for this compound. It also outlines detailed, field-proven protocols for sample preparation, data acquisition, and processing to ensure high-quality, reproducible results for researchers, scientists, and drug development professionals. While experimentally verified spectra for this specific molecule are not widely available in the public domain, the assignments and protocols presented here are based on established principles of NMR spectroscopy and data from structurally related compounds.[1][4]

Predicted NMR Peak Assignments

The chemical structure of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, with the proposed atom numbering for NMR assignment, is shown below. The predicted chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). These predictions are based on the analysis of substituent effects, known chemical shifts of similar structural motifs like indazoles, aminotetralin derivatives, and 2-hydroxyethyl groups, and general principles of NMR spectroscopy.[5][6][7]

Molecular Structure with Atom Numbering:

Caption: Molecular structure of the target compound with numbering for NMR assignments.

¹H NMR Spectral Data Predictions

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydroindazole ring, the ethan-1-ol side chain, and the amino and hydroxyl groups. The integration of each signal corresponds to the number of protons it represents.[3]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Integration
H3~7.0 - 7.3s-1H
H8 (N-CH₂)~4.0 - 4.2tJ = 5-62H
H9 (O-CH₂)~3.7 - 3.9tJ = 5-62H
H4~3.0 - 3.3m-1H
H7~2.6 - 2.8m-2H
H5, H6~1.7 - 2.1m-4H
NH₂~1.5 - 2.5br s-2H
OH~1.5 - 3.0br s-1H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic/Vinylic Region (H3): The single proton on the pyrazole ring (H3) is expected to appear as a singlet in the downfield region due to the aromatic character of the five-membered ring.[5]

  • Ethanol Side Chain (H8, H9, OH): The methylene protons of the 2-hydroxyethyl group attached to N1 will appear as two triplets (H8 and H9), coupling with each other.[6][7] The chemical shift of the hydroxyl proton (OH) can vary and the signal is often broad due to chemical exchange.

  • Tetrahydro-Ring Protons (H4, H5, H6, H7): The protons on the saturated six-membered ring will exhibit complex multiplets in the aliphatic region. The H4 proton, being adjacent to the amino group, is expected to be deshielded compared to the other methylene protons.[1] The geminal and vicinal couplings within this ring system lead to overlapping signals.[8][9]

  • Amino Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data Predictions

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~130 - 135
C7a~140 - 145
C3a~115 - 120
C9 (O-CH₂)~60 - 65
C8 (N-CH₂)~50 - 55
C4~45 - 50
C7~25 - 30
C5, C6~20 - 25

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic/Vinylic Carbons (C3, C3a, C7a): The carbons of the pyrazole ring will resonate in the downfield region, characteristic of sp² hybridized carbons in a heteroaromatic system.[10]

  • Ethanol Side Chain Carbons (C8, C9): The carbon attached to the oxygen (C9) will be more deshielded than the carbon attached to the nitrogen (C8).[7]

  • Tetrahydro-Ring Carbons (C4, C5, C6, C7): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbon bearing the amino group (C4) will be deshielded relative to the other methylene carbons in the ring.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.[11][12][13]

Sample Preparation
  • Compound Purity: Ensure the sample of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is of high purity to avoid signals from contaminants that could complicate spectral interpretation.[12]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[13] For compounds with exchangeable protons (like -NH₂ and -OH), DMSO-d₆ can be used to observe these signals more clearly.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[11][14][15] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[14]

  • Homogenization: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[11][12][15]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[4] However, modern spectrometers can reference the spectrum to the residual solvent peak.[5]

sample_preparation cluster_0 Sample Preparation Workflow start Start: Pure Compound weigh Weigh 5-25 mg (1H) or 50-100 mg (13C) start->weigh add_solvent Add 0.6-0.7 mL Deuterated Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Filter into NMR Tube dissolve->filter cap_label Cap and Label Tube filter->cap_label end Ready for NMR Acquisition cap_label->end

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are generalized parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[4]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).[4]

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a well-concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).[4]

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.[16]

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.[16]

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.[16]

  • Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify the peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values, in conjunction with 2D NMR experiments (like COSY and HSQC) if necessary for unambiguous assignment.[17]

data_analysis cluster_1 NMR Data Analysis Workflow fid Raw Data (FID) ft Fourier Transformation fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking & Integration (1H) reference->peak_pick assign Structural Assignment peak_pick->assign report Final Spectrum & Report assign->report

Caption: Workflow for NMR data processing and analysis.

Conclusion

This application note provides a detailed guide for the NMR spectroscopic analysis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. The predicted ¹H and ¹³C NMR peak assignments, along with the comprehensive protocols for sample preparation, data acquisition, and processing, offer a solid foundation for researchers in the structural characterization of this and related heterocyclic compounds. Adherence to these protocols will facilitate the acquisition of high-quality, reliable, and reproducible NMR data, which is paramount for advancing research and development in synthetic and medicinal chemistry. For unambiguous assignments, especially for the complex aliphatic region, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

  • Chemical Research Support, University of Liverpool. NMR Sample Preparation. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Yoshida, K., et al. (2007). Supporting Information for "A General and Efficient Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. [Link]

  • Cavanagh, J., et al. (2025). NMRFx: NMR data processing, visualization, analysis and structure calculation. Nature Methods. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. [Link]

  • SpectraBase. 1H NMR of 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss. [Link]

  • Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Modern NMR for Organic Chemists. Royal Society of Chemistry. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • ResearchGate. Complete 1H NMR and 13C NMR signal assignments for compound (3). [Link]

  • ResearchGate. Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d6. [Link]

  • Wikipedia. J-coupling. [Link]

  • Breitmaier, E., & Voelter, W. (2004). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]

  • American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Magritek. Analytical NMR. [Link]

  • Royal Society of Chemistry. Supporting Information for "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway...". [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Weizmann Institute of Science. J-Coupling. [Link]

  • Royal Society of Chemistry. Supporting information for: "Synthesis and characterization of biodegradable and biocompatible poly(ε-caprolactone)-based disulfide copolymers for potential biomedical applications". [Link]

  • University of Puget Sound. 1H NMR Chemical Shifts. [Link]

  • Greenhill, J. V., et al. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • University of California, Davis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Reich, H. J. 1H NMR Coupling Constants. [Link]

  • University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

  • SpectraBase. 2-Hydroxyethyl disulfide - Optional[13C NMR] - Spectrum. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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Using 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Utility of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the tetrahydroindazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. Its derivatives have shown significant promise as potent and selective ligands, particularly as kinase inhibitors in oncology and inflammatory diseases, and as agents targeting central nervous system disorders.[1][2][3][4][5][6] The building block, 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, combines this valuable core with two of the most versatile functional groups in organic synthesis: a primary amine and a primary alcohol.

This unique combination of a proven heterocyclic core with orthogonally reactive functional handles makes it an exceptionally valuable starting material for generating libraries of complex molecules for drug discovery and development. The primary amine serves as a potent nucleophile and a handle for introducing diversity through amide, sulfonamide, and urea linkages, while the primary alcohol provides a site for etherification, esterification, or oxidation to further elaborate the molecular structure.

This document serves as a detailed guide for researchers, providing insights into the strategic application of this building block and offering robust, field-tested protocols for its key transformations.

Physicochemical Properties and Structural Features

A foundational understanding of the molecule's properties is critical for experimental design, including solvent selection and purification strategies.

PropertyValueData Source
Molecular Formula C₉H₁₅N₃OPubChem[7]
Molecular Weight 181.24 g/mol PubChem[7]
Monoisotopic Mass 181.1215 DaPubChem[7]
Predicted XlogP -0.8PubChem[7]
InChIKey HCBVNRIFWSZMKU-UHFFFAOYSA-NPubChem[7]

Structural Diagram and Reactive Sites

The diagram below highlights the key reactive centers of the molecule, which are central to its synthetic utility.

G cluster_0 Key Reactive Sites mol amine Primary Amine (Potent Nucleophile) amine->mol Amidation, Sulfonylation, Alkylation alcohol Primary Alcohol (Weaker Nucleophile, Site for Oxidation) alcohol->mol Esterification, Etherification

Caption: Reactive functional groups on the 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol scaffold.

Core Applications & Synthetic Protocols

The strategic value of this building block lies in the selective functionalization of its amine and alcohol moieties. The primary amine, being a stronger nucleophile, is the typical site of initial reaction under standard coupling conditions.

Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group is a bioisostere of the amide bond and is prevalent in a wide range of marketed drugs, from antibacterials to diuretics and anticonvulsants.[8] The reaction of the primary amine on the tetrahydroindazole core with a sulfonyl chloride is a direct and efficient method for generating novel sulfonamide derivatives.

Reaction Scheme: R-SO₂Cl + H₂N-Scaffold → R-SO₂-NH-Scaffold + HCl

Expertise & Rationale: The most common and robust method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary amine.[9] This reaction requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[9] Tertiary amines like triethylamine (TEA) or pyridine are typically used. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction. It is crucial to use anhydrous solvents, as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[9] Monitoring the reaction is important to prevent a potential side reaction: di-sulfonylation, where both N-H bonds of the primary amine react.[9]

Protocol 1: General Procedure for Sulfonamide Synthesis

Caption: Standard workflow for sulfonamide synthesis.

Materials:

  • 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.0 equiv)

  • Substituted Sulfonyl Chloride (1.05-1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally with brine.[9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure sulfonamide.

Synthesis of Amides: Building Peptidomimetic and Bioactive Structures

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[10] Coupling the amine of the title building block with a carboxylic acid introduces a vast array of possible side chains (R-groups), enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties.

Reaction Scheme: R-COOH + H₂N-Scaffold --(Coupling Agent)--> R-CO-NH-Scaffold + Byproducts

Expertise & Rationale: While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, modern coupling reagents facilitate this transformation under mild conditions. Reagents like HATU, HOBt/EDC, or PyBOP are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. Alternatively, "green" chemistry approaches have been developed for the direct coupling of alcohols and amines, catalyzed by ruthenium complexes, which produce only hydrogen gas as a byproduct.[11][12][13] This method avoids stoichiometric activating agents and is highly atom-economical.[11][12]

Protocol 2: General Procedure for Amide Coupling (HATU-mediated)

Caption: Workflow for a standard HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.1 equiv) in a small amount of DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the carboxylic acid by TLC or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer multiple times with a 5% LiCl solution (to remove DMF), followed by saturated NH₄Cl solution, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Selective Mono-N-Alkylation: Modulating Potency and Selectivity

Direct N-alkylation of primary amines is a powerful tool for building molecular complexity, but it presents a significant challenge: over-alkylation.[14] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[14] Therefore, methods that achieve selective mono-alkylation are highly valuable.

Reaction Scheme: R-X + H₂N-Scaffold → R-NH-Scaffold + HX (potential for over-alkylation)

Expertise & Rationale: Several strategies exist to favor mono-alkylation. Using a large excess of the primary amine can statistically favor the desired product, but this is impractical when the amine is a valuable, complex building block.[14] Reductive amination, which involves condensing the amine with an aldehyde or ketone to form an imine followed by in-situ reduction, is a highly effective method. Another advanced strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, where a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, returning the hydrogen in the final step.[15][16] This allows alcohols to be used as alkylating agents, producing only water as a byproduct.[15]

Protocol 3: N-Alkylation via Reductive Amination

Caption: Key stages of a reductive amination protocol.

Materials:

  • 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.0 equiv) in anhydrous DCE, add the aldehyde or ketone (1.0-1.2 equiv). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the mono-N-alkylated product.

Conclusion

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a potent, bifunctional building block that provides a direct entry point into the chemically rich space of tetrahydroindazole-based compounds. By leveraging the differential reactivity of its primary amine and primary alcohol, chemists can selectively execute a wide range of high-yield transformations, including sulfonamide, amide, and secondary amine formation. The protocols outlined in this guide provide a robust foundation for researchers to incorporate this valuable scaffold into their synthetic programs, accelerating the discovery of novel therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701556. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • Jennings, L. D., & Jones, K. (2013). Organobase-Catalyzed Amidation of Esters with Amino Alcohols. Organic Letters, 15(11), 2684–2687. [Link]

  • Procter, D. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9534–9539. [Link]

  • Gunanathan, C., & Milstein, D. (2008). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Journal of the American Chemical Society, 130(11), 3450–3451. [Link]

  • Das, B., & Patel, B. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-222. [Link]

  • Streng, E. S., Lee, D. S., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 335–343. [Link]

  • Convenient synthesis of primary sulfonamides. (n.d.). Academia.edu. [Link]

  • Zhang, Y., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 89(3), 1845–1855. [Link]

  • Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9475–9479. [Link]

  • Li, Y., et al. (2016). Amidation of triglycerides by amino alcohols and their impact on plant oil-derived polymers. RSC Advances, 6(25), 21085–21094. [Link]

  • Yoon, J., et al. (2020). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

  • Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]

  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(8), 3493–3509. [Link]

  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Reddy, C. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 546-562. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • PubChem. (n.d.). 2-(4-amino-4,5,6,7-tetrahydro-1h-indazol-1-yl)ethan-1-ol. PubChemLite. [Link]

  • Liu, F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(11), 3591. [Link]

  • Rossa, J., et al. (2011). Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. [Link]

  • Thieme. (n.d.). Product Class 2: 1 H - and 2 H -Indazoles. Science of Synthesis. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized indazoles. The compound 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1) presents a classic solubility paradox. While it possesses hydrophilic moieties (a primary amine and a terminal hydroxyl group), the bulky tetrahydroindazole core drives significant lipophilicity.

At physiological pH (7.4), the primary amine is partially or fully unionized (depending on its exact pKa, typically ~8.5-9.5 for such aliphatic amines), leading to a dominance of the lipophilic free base. This causes rapid precipitation in aqueous assay buffers. Understanding this causality is the first step in designing a self-validating solubilization protocol, ensuring that your compound remains bioavailable without compromising the integrity of your biological assays.

Diagnostic Workflow for Solubility Optimization

Before adding random excipients, it is critical to systematically evaluate the assay constraints. The following workflow dictates the logical progression of solubility enhancement.

SolubilityWorkflow Start Assess Baseline Aqueous Solubility CheckPH Is Assay pH < pKa? (Target pH < 6.0) Start->CheckPH Ionized Amine Ionized (High Solubility) CheckPH->Ionized Yes Unionized Amine Unionized (Precipitation Risk) CheckPH->Unionized No Validate Validate Assay Tolerance & Stability Ionized->Validate AdjustPH Can assay tolerate acidic pH? Unionized->AdjustPH UseSalt Formulate as HCl salt (pH 4.0 - 6.0) AdjustPH->UseSalt Yes UseExcipients Evaluate Excipients AdjustPH->UseExcipients No UseSalt->Validate Cosolvents Co-solvency (DMSO, PEG400) UseExcipients->Cosolvents Cyclodextrins Inclusion Complexation (HP-β-CD) UseExcipients->Cyclodextrins Cosolvents->Validate Cyclodextrins->Validate

Caption: Diagnostic workflow for optimizing the aqueous solubility of basic indazole derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound completely dissolves in 100% DMSO at 10 mM, but immediately crashes out when diluted to 100 µM in PBS (pH 7.4). Why does this happen? A: This is a classic case of solvent-shift precipitation. DMSO is a powerful aprotic solvent that easily disrupts the crystal lattice of the tetrahydroindazole core. However, when diluted into PBS, the local DMSO concentration drops rapidly. Because PBS is at pH 7.4, the primary amine of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol shifts toward its unionized free-base form, which is highly lipophilic. The aqueous media cannot solvate this free base, leading to thermodynamic instability and immediate crystallization[1].

Q2: How can I use pH adjustment to keep the compound in solution without using organic solvents? A: According to the Henderson-Hasselbalch equation, the solubility of a weak base increases exponentially as the pH drops below its pKa[2]. By adjusting the vehicle pH to ≥2 units below the amine's pKa (e.g., pH 4.0 - 5.0), you ensure >99% of the molecules are protonated. The resulting cationic species interacts favorably with water via ion-dipole interactions. You can achieve this by preparing the compound as an in situ hydrochloride salt using dilute HCl before buffering.

Q3: My cellular assay cannot tolerate acidic pH. What is the best alternative to maintain solubility at pH 7.4? A: If pH manipulation is restricted, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic tetrahydroindazole core of your molecule will spontaneously partition into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic region from water while the hydroxyl groups of the cyclodextrin maintain bulk aqueous solubility, all without altering the pH or adding toxic co-solvents[3].

Q4: If I must use co-solvents, what are the maximum tolerable limits for in vitro assays? A: Co-solvents like DMSO, PEG400, or Ethanol act by lowering the dielectric constant of the aqueous mixture, thereby increasing the solubility of the non-polar indazole core[1][4]. However, they can denature proteins or cause cell lysis. See Table 1 for strict operational limits.

Quantitative Data Summaries

Table 1: Recommended Co-solvent Maximum Tolerable Concentrations (MTC) for Assays

Solubilizing AgentMechanism of ActionMax Conc. (Cell-Based)Max Conc. (Biochemical)Notes / Causality
DMSO Disrupts crystal lattice, solvates lipophilic core≤ 0.5% (v/v)≤ 2.0% (v/v)Higher concentrations induce osmotic stress and alter membrane fluidity.
PEG 400 Reduces solvent polarity, steric stabilization≤ 1.0% (v/v)≤ 5.0% (v/v)Viscous; ensure thorough vortexing to prevent local concentration gradients.
HP-β-CD Hydrophobic cavity inclusion (Complexation)≤ 10 mM≤ 50 mMHighly biocompatible; does not denature proteins. May sequester lipophilic assay reagents.
Tween 80 Micellar encapsulation≤ 0.1% (v/v)≤ 0.5% (v/v)Forms micelles above CMC; can interfere with fluorescence readouts.

Step-by-Step Methodologies

To ensure a self-validating system, every protocol must include a visual or analytical confirmation step to verify that true dissolution (not just suspension) has occurred.

Protocol A: Solubilization via HP-β-CD Inclusion Complexation (Neutral pH)

Use this method when biological assays require strict adherence to pH 7.4 and zero organic solvents.

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir continuously until the solution is optically clear.

  • Compound Addition: Weigh the required mass of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol to achieve a final target concentration of 1 mM. Add the powder directly to the HP-β-CD vehicle.

  • Complexation: Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 15-30 minutes. Scientific Causality: Sonication provides the kinetic energy required to overcome the activation barrier for the compound to enter the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Validation (Critical Step): Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Analyze the supernatant via HPLC-UV to confirm the exact concentration of the dissolved complex.

Protocol B: Co-Solvent Dilution Method (DMSO to Aqueous Buffer)

Use this method for biochemical assays that can tolerate low levels of DMSO.

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear. Store in aliquots at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution (The "Step-Down" Method): Do not dilute directly from 10 mM DMSO into aqueous buffer, as the shock will cause immediate precipitation. Instead, create a 1 mM intermediate stock by diluting 1:10 into a mixture of 50% PEG400 / 50% Water.

  • Final Assay Dilution: Slowly add the intermediate stock dropwise to your final assay buffer (pH 7.4) while vortexing continuously, achieving a final concentration of 10 µM.

  • Validation: Measure the absorbance at 600 nm (OD600) of the final solution. A reading >0.05 indicates sub-visible light scattering caused by colloidal aggregation (precipitation). If OD600 is elevated, the co-solvent ratio must be adjusted.

References

  • Hart ML, Do DP, Ansari RA, Rizvi SAA. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. J Develop Drugs.[Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. EPR.[Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. APR.[Link]

  • Science Alert. (2014). Review on Enhancement of Solubilization Process. Science Alert.[Link]

Sources

Optimizing reaction yield for 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol .

Synthesizing this functionalized tetrahydroindazole requires precise control over tautomeric equilibria and chemoselectivity. This guide bypasses generic advice to provide you with field-proven, causality-driven solutions for maximizing your reaction yields.

Pathway Overview

The optimal synthesis of the target molecule relies on a four-step sequence designed to maximize regiocontrol and prevent over-reduction.

SynthesisWorkflow A 1,3-Cyclohexanedione B Enaminone Intermediate A->B DMF-DMA 80°C C 1,5,6,7-Tetrahydro- 4H-indazol-4-one B->C NH2NH2·H2O EtOH, Reflux D N1-Alkylated Intermediate C->D 2-Bromoethanol Cs2CO3, DMF E Target: 4-Amino Derivative D->E NH4OAc NaBH3CN

Figure 1: 4-step synthetic workflow for 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol.

Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Incomplete Conversion During Indazole Core Formation

Customer Issue: "When reacting 1,3-cyclohexanedione directly with hydrazine, my LC-MS shows a complex mixture of side products and very little of the 1,5,6,7-tetrahydro-4H-indazol-4-one core. How can I drive this to completion?"

Scientist's Diagnosis & Solution: Direct condensation of cyclic β -dicarbonyls with hydrazines can be unpredictable and low-yielding without a pre-installed electrophilic carbon[1]. To solve this, you must first convert 1,3-cyclohexanedione into an enaminone intermediate. By reacting the dione with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), you install a highly electrophilic dimethylaminomethylene vector. This dictates the regiochemistry of the subsequent hydrazine attack, ensuring a smooth, unidirectional cyclization to the indazole core in >85% yield.

FAQ 2: Poor Regioselectivity in N-Alkylation (The N1 vs. N2 Dilemma)

Customer Issue: "My N-alkylation step with 2-bromoethanol yields a nearly 1:1 mixture of N1 and N2 isomers. How do I optimize specifically for the N1-alkylated product?"

Scientist's Diagnosis & Solution: The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibits tautomerism. Standard basic conditions (e.g., K₂CO₃ in Acetonitrile) fail to differentiate the N1 and N2 transition states, resulting in a widely unbalanced or problematic mixture of isomers[2].

To enrich the N1 product, you must push the reaction under thermodynamic control . Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to DMF at 90°C. The large, soft Cs⁺ cation creates a solvent-separated ion pair, allowing reversible alkylation/dealkylation that funnels the intermediate into the less sterically hindered, thermodynamically stable N1 sink. Adding catalytic Sodium Iodide (NaI) further accelerates the reaction via an in-situ Finkelstein conversion, preventing thermal degradation of the product.

FAQ 3: Over-Reduction During Reductive Amination

Customer Issue: "When converting the C4 ketone to the amine, I am recovering mostly the C4-alcohol. How do I prevent this side reaction?"

Scientist's Diagnosis & Solution: Strong hydrides (like NaBH₄) will reduce the C4 ketone faster than the imine can form. You must decouple the iminium formation from the reduction step. Pre-form the imine using a massive excess of Ammonium Acetate (NH₄OAc, 10-15 eq) in Methanol. For the reduction, employ Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride[3]. NaBH₃CN is uniquely pH-dependent; at a buffered pH of 5-6, it selectively reduces the protonated iminium ion without touching the neutral ketone.

Quantitative Data: N-Alkylation Optimization

The following table summarizes in-house optimization data for the regioselective alkylation of the tetrahydroindazole core.

EntryBaseSolventTemp (°C)AdditiveN1:N2 RatioTotal Yield (%)
1K₂CO₃MeCN80None1.2 : 165%
2NaHTHF0 to 65None1.5 : 170%
3Cs₂CO₃DMF90None4.5 : 182%
4 Cs₂CO₃ DMF 90 NaI (0.1 eq) 5.2 : 1 88%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure you can verify success before proceeding to the next step.

Step 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one
  • Enaminone Formation: Dissolve 1,3-cyclohexanedione (1.0 eq) in neat DMF-DMA (1.5 eq). Stir at 80°C for 2 hours.

    • Validation Checkpoint: The reaction mixture will turn deep red/orange. TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material.

  • Cyclization: Cool the mixture to 0°C and dilute with absolute Ethanol. Add Hydrazine hydrate (1.2 eq) dropwise over 15 minutes.

  • Reflux: Warm the solution to 80°C and reflux for 4 hours.

  • Workup: Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to obtain the core as a pale yellow solid.

Step 2: Regioselective Synthesis of 1-(2-Hydroxyethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • Activation: Dissolve the indazolone core (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (2.0 eq) and NaI (0.1 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 2-bromoethanol (1.5 eq) dropwise. Heat the mixture to 90°C for 6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The N1 isomer typically elutes slightly later than the N2 isomer on a reverse-phase C18 column due to dipole differences. The ratio should be >5:1.

  • Purification: Quench with water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH 95:5) to isolate the pure N1 isomer.

Step 3: Reductive Amination to Target Molecule
  • Imine Formation: Dissolve the N1-alkylated ketone (1.0 eq) in anhydrous Methanol. Add NH₄OAc (15.0 eq) and 3Å molecular sieves. Stir at room temperature for 6 hours.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) in three portions. Add glacial acetic acid dropwise to maintain the pH at ~5.5. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Spot the reaction on TLC and stain with Ninhydrin. The target primary amine will stain a vibrant purple upon heating, whereas any unreacted ketone or alcohol side-product will remain unstained.

  • Workup: Quench with 1M NaOH to destroy excess hydride and free-base the amine. Extract with 10% Isopropanol/Chloroform, dry, and concentrate to yield 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol.

References

  • Title: Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)
  • Title: 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE)
  • Source: connectsci.

Sources

Validation & Comparative

A Comparative Benchmarking Guide to the Cannabinoid Receptor Activity of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the pharmacological activity of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, a known metabolite of the synthetic cannabinoid AB-FUBINACA.[1] The increasing prevalence of synthetic cannabinoids necessitates a thorough understanding of not only the parent compounds but also their metabolites, which may contribute significantly to the overall pharmacological and toxicological profile.

Here, we propose a head-to-head comparison against a panel of established reference compounds. This panel is strategically chosen to cover a range of potencies, efficacies, and structural classes, thereby providing a robust contextual landscape for our target compound's activity.

Reference Compound Panel:

  • AB-FUBINACA: The parent compound, essential for understanding the metabolic impact on activity. It is a potent, full agonist at the CB1 receptor.[2][3]

  • Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): The primary psychoactive component of cannabis and a partial agonist at cannabinoid receptors, serving as the classical benchmark.[4]

  • JWH-018: A well-characterized, high-affinity, full agonist from the naphthoylindole family of synthetic cannabinoids.[5][6]

  • CP-55,940: A classical, non-selective, and highly potent full agonist widely used in cannabinoid research as a reference ligand.[7]

The following sections detail the core in-vitro assays required to build a comprehensive pharmacological profile, explaining the scientific rationale behind each experimental choice and providing standardized protocols.

Part 1: In Vitro Pharmacological Profiling: Receptor Binding Affinity

Expertise & Experience: The first step in characterizing any potential ligand is to determine its affinity for the target receptor. A competitive radioligand binding assay is the gold-standard method for this purpose.[8] It quantifies the equilibrium dissociation constant (Kᵢ), which is an inverse measure of affinity. A lower Kᵢ value signifies a tighter bond between the ligand and the receptor. This assay allows us to directly compare the binding potency of our test compound against the reference panel at both the CB1 and CB2 receptors, providing crucial information on both potency and selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies for cannabinoid receptors.[8][9][10]

  • Preparation of Reagents:

    • Cell Membranes: Utilize commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 is a high-affinity, non-selective agonist commonly used for this purpose.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[9]

    • Wash Buffer: 50 mM Tris-HCl with 1% BSA.[9]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of binding buffer containing increasing concentrations of the test compound or reference compounds.

    • Add 50 µL of [³H]CP-55,940 at a final concentration equal to its K𝐝 (typically 0.5-2.5 nM).[9]

    • To determine non-specific binding, a parallel set of wells should contain the radioligand plus a high concentration (e.g., 1 µM) of an unlabeled agonist like CP-55,940.[9]

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-20 µg of protein per well).

    • Incubate the plate for 90 minutes at 30°C with gentle agitation.[8]

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝐝), where [L] is the concentration of the radioligand and K𝐝 is its dissociation constant.

Illustrative Data Summary: Cannabinoid Receptor Binding Affinities
CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1/CB2)
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol 5.225.80.20
AB-FUBINACA0.94.50.20
Δ⁹-THC40.736.41.12
JWH-0189.02.93.10
CP-55,9400.60.70.86

Note: Data are for illustrative purposes only and should be experimentally determined.

Part 2: Functional Activity Assessment: G-Protein Activation

Trustworthiness: While binding affinity is critical, it does not guarantee biological activity. A compound can bind to a receptor without activating it (an antagonist) or only partially activating it (a partial agonist). The [³⁵S]GTPγS binding assay directly measures the first step in signal transduction for G-protein coupled receptors (GPCRs) like the cannabinoid receptors: the activation of the G-protein.[11][12] Agonist binding causes the Gα subunit to release GDP and bind GTP. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify this activation.[13] This assay provides two key parameters: EC₅₀ (potency) and Eₘₐₓ (efficacy), allowing for a robust, self-validating system to classify compounds as full or partial agonists.

Experimental Workflow: G-Protein Activation

G_Protein_Activation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 CB1/CB2 Membranes A1 Incubate Membranes, Compounds, & Buffer (30°C, 60 min) P1->A1 P2 Test Compounds (Serial Dilution) P2->A1 P3 Assay Buffer with GDP & [³⁵S]GTPγS P3->A1 A2 Terminate reaction via rapid filtration A1->A2 A3 Wash filters to remove unbound [³⁵S]GTPγS A2->A3 D1 Quantify radioactivity (Scintillation Counting) A3->D1 D2 Plot % stimulation vs. log[Compound] D1->D2 D3 Calculate EC₅₀ & Eₘₐₓ D2->D3

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is based on standard methods for assessing GPCR functionality.[13][14]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • GTPγS Solution: Prepare a solution in assay buffer containing [³⁵S]GTPγS (final concentration ~500 pM) and GDP (final concentration ~10 µM).[14][15] The presence of excess GDP is crucial for observing agonist-stimulated binding.

  • Assay Procedure:

    • In a 96-well plate, add serially diluted test compounds.

    • Add the CB1 or CB2 expressing cell membranes (5-10 µg protein/well).

    • Initiate the reaction by adding the GTPγS solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and process the samples as described in the radioligand binding assay (filtration and washing).

    • Quantify bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Basal binding is determined in the absence of an agonist. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

    • Data are expressed as a percentage of stimulation over basal.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). The Eₘₐₓ of the test compounds is typically normalized to that of a standard full agonist like CP-55,940 (defined as 100% efficacy).

Illustrative Data Summary: Cannabinoid Receptor Functional Activity
CompoundCB1 EC₅₀ (nM)CB1 Eₘₐₓ (%)CB2 EC₅₀ (nM)CB2 Eₘₐₓ (%)
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol 23.598110.295
AB-FUBINACA12.110548.5102
Δ⁹-THC85.36577.168
JWH-01815.61109.8108
CP-55,9408.91007.5100

Note: Data are for illustrative purposes only. Eₘₐₓ is relative to CP-55,940.

Part 3: Cellular Signaling Pathway Analysis: cAMP Inhibition

Authoritative Grounding & Comprehensive References: Cannabinoid receptors are canonically coupled to the inhibitory G-protein, Gαᵢ/ₒ.[16] Activation of this G-protein leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[17] Measuring the inhibition of forskolin-stimulated cAMP accumulation is a robust, cell-based functional assay that confirms the findings from the membrane-based GTPγS assay in a more physiologically relevant context. This provides a downstream checkpoint for receptor activation and signaling.

Signaling Pathway: CB1 Receptor-Mediated cAMP Inhibition

cAMP_Pathway Ligand Cannabinoid Agonist CB1R CB1 Receptor Ligand->CB1R Binds Gi Gαᵢ/ₒ G-Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Forskolin Forskolin Forskolin->AC Directly Activates

Caption: CB1 receptor activation inhibits adenylyl cyclase.

Experimental Protocol: cAMP Inhibition Assay

This protocol utilizes a competitive immunoassay format, such as HTRF or a similar technology.[18][19]

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human CB1 or CB2 receptor. Plate the cells in a 96-well or 384-well plate and grow to ~90% confluency.[14]

  • Assay Procedure:

    • Wash the cells with a pre-warmed physiological saline buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes to prevent cAMP degradation.[14]

    • Add the test compounds at various concentrations and incubate for an additional 15 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. Forskolin directly activates adenylyl cyclase, providing a high signal window against which to measure inhibition.

    • Incubate for 20-30 minutes at 37°C.[20]

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, EIA) according to the manufacturer's instructions.[19][21]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the percentage of inhibition of the forskolin-stimulated response for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Illustrative Data Summary: Inhibition of Forskolin-Stimulated cAMP
CompoundCB1 IC₅₀ (nM)CB2 IC₅₀ (nM)
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol 45.1250.6
AB-FUBINACA28.3105.9
Δ⁹-THC155.2140.8
JWH-01833.725.4
CP-55,94019.818.1

Note: Data are for illustrative purposes only.

Part 4: Assessing Biased Agonism: β-Arrestin Recruitment

Expertise & Experience: GPCRs do not signal through G-proteins alone. Upon activation, they are also phosphorylated, which promotes the recruitment of β-arrestin proteins.[22] This recruitment leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades.[23] "Biased agonists" are ligands that preferentially activate one pathway over the other (e.g., G-protein signaling over β-arrestin recruitment).[24] Investigating this phenomenon is crucial, as pathway-selective drugs could potentially separate therapeutic effects from adverse events. A β-arrestin recruitment assay, such as the PathHunter platform, provides a direct measure of this interaction.[25][26]

Conceptual Framework: Biased Agonism

Biased_Agonism cluster_ligands Ligands cluster_pathways Signaling Pathways L_Balanced Balanced Agonist Receptor CB1 Receptor L_Balanced->Receptor L_Biased Biased Agonist L_Biased->Receptor L_Biased->Receptor Strongly Activates P_G G-Protein Signaling (e.g., cAMP inhibition) Receptor->P_G Activates Receptor->P_G Strongly Activates P_Arrestin β-Arrestin Recruitment (e.g., Internalization) Receptor->P_Arrestin Activates Receptor->P_Arrestin

Caption: A biased agonist preferentially activates one signaling pathway.

Experimental Protocol: β-Arrestin Recruitment Assay (Conceptual)
  • Assay Principle: Utilize a commercially available assay system (e.g., DiscoverX PathHunter, Tango).[22][23] These assays are typically based on enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment.[25]

  • Procedure: Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment are determined. These values are then compared to the G-protein activation data (from Part 2) to calculate a "bias factor," which quantifies the preference for one pathway over the other.

Overall Summary and Conclusion

This comprehensive benchmarking strategy provides a multi-faceted view of the pharmacological profile of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. By systematically evaluating receptor affinity, G-protein activation, downstream cellular signaling, and the potential for biased agonism, researchers can accurately place its activity within the context of its parent compound and other well-established cannabinoid agonists.

The illustrative data suggest that the M2 metabolite retains high affinity and efficacy at the CB1 receptor, comparable to other potent synthetic cannabinoids. Such a profile underscores the importance of studying the metabolites of novel psychoactive substances, as they may be major contributors to the overall biological effects. This structured, data-driven approach is essential for making informed decisions in drug development, toxicology, and regulatory assessment.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14. [Link]

  • Buznikov, A. V., & Gremareva, O. G. (2016). Assay of GTPγS Binding in Autoradiography. Springer Nature Experiments. [Link]

  • Martin, N. P., et al. (2016). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1446, 131–142. [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. [Link]

  • Buznikov, A. V., & Gremareva, O. G. (2016). Assay of GTPγS Binding in Autoradiography. PubMed. [Link]

  • Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. [Link]

  • Tai, S., & Fantegrossi, W. E. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(17), 6043. [Link]

  • Soethoudt, M., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 11(1), 1-14. [Link]

  • Bio-protocol. (2020). 2.6. Cannabinoid Receptor Binding Assay. [Link]

  • Soethoudt, M., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Molecular Biology, 1625, 123-134. [Link]

  • Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

  • Maccarrone, M., & Finazzi-Agrò, A. (2002). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Fantegrossi, W. E., & Tai, S. (2018). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 39, 227-254. [Link]

  • Wikipedia. (n.d.). JWH-018. [Link]

  • Tóth, A., et al. (2017). Natural (Δ9-THC) and synthetic (JWH-018) cannabinoids induce seizures by acting through the cannabinoid CB1 receptor. Scientific Reports, 7(1), 1-13. [Link]

  • Nunnery, J. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]

  • ResearchGate. (n.d.). Fig. 1. Newly synthesized cannabinoids and the cAMP assay screening for.... [Link]

  • Al-Zoubi, M., et al. (2014). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Pharmacology and Experimental Therapeutics, 350(2), 317-328. [Link]

  • Chen, M. H.-H., et al. (2016). Detection and Characterization of the Effect of AB-FUBINACA and Its Metabolites in a Rat Model. Journal of Cellular Biochemistry, 117(5), 1033-1043. [Link]

  • Eldeeb, K., et al. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. [Link]

  • World Health Organization. (2019). Critical Review Report: AB-FUBINACA. ECDD Repository. [Link]

  • Pertwee, R. G. (2009). Cannabinoid Receptors: Nomenclature and Pharmacological Principles. Progress in Neurobiology, 88(2), 126-168. [Link]

  • Carlier, J., et al. (2016). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. Current Neuropharmacology, 14(8), 844-855. [Link]

  • Howlett, A. C. (1998). Cannabinoid receptors and their endogenous agonists. Annual Review of Pharmacology and Toxicology, 38, 605-629. [Link]

  • Abood, M., et al. (2019). Cannabinoid receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology. [Link]

  • Howlett, A. C., et al. (1998). CANNABINOID RECEPTORS AND THEIR ENDOGENOUS AGONISTS. Annual Reviews. [Link]

  • Carlier, J., et al. (2016). In vitro metabolite profiling of ADB-FUBINACA, a new synthetic cannabinoid. ResearchGate. [Link]

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A Comparative Guide to the Selectivity and Cross-Reactivity of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, public domain data concerning the specific biological targets, potency, and selectivity profile of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is not available. This guide is therefore presented as a prospective framework, outlining the established experimental methodologies and rationale that would be employed to characterize this molecule. For the purpose of this guide, we will postulate a hypothetical scenario where 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, hereafter designated as Indazole Compound-X , is a novel inhibitor of Aurora Kinase A. This allows for a detailed comparison with established inhibitors of this target.

Introduction to Indazole Scaffolds and Aurora Kinases

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of indazole have been shown to possess a wide array of pharmacological activities, including potent inhibition of various protein kinases.[1][2][3] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]

Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis.[4][5][6] Overexpression of Aurora Kinase A (AURKA) is frequently observed in a variety of human cancers and is associated with tumorigenesis.[4][7] Consequently, AURKA has emerged as a significant target for the development of novel anti-cancer therapeutics.[4][5] This guide will provide a comparative analysis of our hypothetical Indazole Compound-X against two well-characterized AURKA inhibitors: Alisertib (MLN8237), a selective AURKA inhibitor, and Tozasertib (VX-680), a pan-Aurora kinase inhibitor.[5][6][7]

Determining the Kinase Selectivity Profile: A Methodological Overview

To ascertain the therapeutic potential and potential off-target effects of a novel kinase inhibitor, a comprehensive selectivity profile is paramount. This involves screening the compound against a broad panel of kinases to identify its primary targets and any unintended interactions. A multi-tiered approach is often the most efficient strategy.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: In-Cell Target Engagement A Single-Dose Screening (e.g., 1 µM) against a large kinase panel (>300 kinases) B Dose-Response (IC50) Determination for 'hit' kinases (e.g., >70% inhibition) A->B Identify primary and significant off-targets C Cell-based Assays (e.g., KiNativ™, Western Blot) to confirm target engagement and cellular potency B->C Validate biochemical potency in a cellular context

Caption: A tiered approach for kinase inhibitor selectivity profiling.

Comparative Selectivity Profile

For our hypothetical analysis, we will assume that Indazole Compound-X has been subjected to a comprehensive kinase screening panel. The following table summarizes the inhibitory activity (IC50 values) of Indazole Compound-X in comparison to Alisertib and Tozasertib against a selection of key kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Kinase TargetIndazole Compound-X (IC50, nM) Alisertib (MLN8237) (IC50, nM) Tozasertib (VX-680) (Ki, nM)
Aurora A 5.2 1.2[5]0.6[6][7]
Aurora B 155 396.5[5]18[6]
Aurora C 250-4.6[6]
CDK2/cyclin A>1000>1000>1000
VEGFR2850->1000
FLT3>1000-30[7]
BCR-ABL>1000-30[7]

Data for Indazole Compound-X is hypothetical. Data for Alisertib and Tozasertib are from published sources.

Based on this hypothetical data, Indazole Compound-X demonstrates potent inhibition of Aurora A with a high degree of selectivity over Aurora B (~30-fold) and other tested kinases. This profile is comparable to Alisertib, a known selective Aurora A inhibitor. In contrast, Tozasertib shows potent inhibition across all three Aurora kinase isoforms, as well as off-target activity against FLT3 and BCR-ABL.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the ability of a test compound to displace an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of a kinase.[9][10][11][12]

Principle of the LanthaScreen™ Assay:

G cluster_0 No Inhibitor cluster_1 With Inhibitor A Eu-Ab + Kinase-Tag C [Eu-Ab-Kinase-Tag] + [AlexaFluor-Tracer] A->C B AlexaFluor-Tracer B->C D FRET Signal (High) C->D Binding E Eu-Ab + Kinase-Tag G [Eu-Ab-Kinase-Tag-Inhibitor] E->G F Inhibitor F->G Binding H No FRET Signal (Low) G->H Displacement of Tracer

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of Indazole Compound-X in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in an appropriate assay buffer.

  • Reagent Preparation:

    • Prepare the 2X kinase/antibody mixture in the assay buffer.

    • Prepare the 4X tracer solution in the assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the serially diluted compound to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.[12]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][13][14][15]

In-Cell Kinase Activity Profiling (KiNativ™)

The KiNativ™ platform is an activity-based proteomics approach used to profile kinase inhibitor targets and selectivity directly in a native biological system (cell or tissue lysates).[1][16][17][18] It utilizes an ATP-biotin probe that covalently labels the active site of kinases.[16][17]

Principle of the KiNativ™ Assay:

G A Cell Lysate (Native Kinases) B Incubate with Inhibitor (Compound-X) A->B C Add ATP-biotin probe B->C Inhibitor binds to target kinases D Tryptic Digest C->D Probe labels unbound active kinases E Streptavidin Enrichment of biotinylated peptides D->E F LC-MS/MS Analysis E->F G Quantify probe-labeled active site peptides F->G

Caption: Workflow for the KiNativ™ kinase profiling assay.

Step-by-Step Protocol:

  • Cell Culture and Lysis: Culture the chosen cancer cell line (e.g., a line with known AURKA amplification) and prepare cell lysates under non-denaturing conditions.

  • Inhibitor Treatment: Treat aliquots of the cell lysate with a range of concentrations of Indazole Compound-X for a specified time.

  • Probe Labeling: Add the desthiobiotin-ATP or -ADP probe to the treated lysates and incubate to allow for covalent labeling of the active sites of kinases not bound by the inhibitor.[19]

  • Protein Digestion: Reduce, alkylate, and digest the proteins in the lysate into peptides using trypsin.

  • Enrichment: Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the active site peptides of the kinases.

  • Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its labeled active site peptide in the inhibitor-treated samples versus the vehicle control. This allows for the determination of cellular IC50 values for a large number of kinases simultaneously.

Signaling Pathway Context

Aurora Kinase A plays a crucial role in the G2/M transition and mitotic progression. Its inhibition by a selective compound like our hypothetical Indazole Compound-X would be expected to induce cell cycle arrest and apoptosis.

cluster_aurka AURKA Function cluster_outcome Cellular Outcome of Inhibition G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Maturation Centrosome Maturation Centrosome Maturation->Prophase Spindle Assembly Spindle Assembly Spindle Assembly->Metaphase Indazole Compound-X Indazole Compound-X AURKA AURKA Indazole Compound-X->AURKA Inhibition AURKA->Centrosome Maturation Promotes AURKA->Spindle Assembly Promotes Mitotic Arrest Mitotic Arrest AURKA->Mitotic Arrest Inhibition leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis and the effect of its inhibition.

Conclusion

While the biological activity of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (Indazole Compound-X) remains to be publicly characterized, the indazole scaffold is a promising starting point for the development of potent and selective kinase inhibitors. This guide has outlined a robust, industry-standard workflow for determining the selectivity and cross-reactivity profile of such a compound. Through a combination of in vitro biochemical assays and in-cell proteomic profiling, a comprehensive understanding of a compound's mechanism of action and potential liabilities can be achieved. Our hypothetical analysis illustrates that a compound like Indazole Compound-X, if found to be a selective Aurora Kinase A inhibitor, could represent a valuable tool for cancer research and a promising candidate for further therapeutic development.

References

  • Aurora kinase inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Li, T., & Pan, Y. (2024). Inhibitors and PROTACs of CDK2: challenges and opportunities.
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A Comparative Performance Analysis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol: An Investigative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo and in vitro performance of the novel compound, 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. Given the limited publicly available data on this specific molecule[1], this document establishes a scientifically rigorous approach for its characterization. We will achieve this by drawing comparisons with well-studied indazole derivatives that share its core structural motifs. This guide is intended for researchers, scientists, and professionals in drug development who are looking to explore the therapeutic potential of new chemical entities.

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, analgesic, and potent kinase inhibition properties relevant to neurodegenerative diseases and oncology.[2][3][4][5] The unique structural features of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol—namely the tetrahydro-indazole core, the amino group at the 4-position, and the ethanol substituent at the 1-position—suggest a potential for novel bioactivity. This guide will outline the critical in vitro and in vivo experiments necessary to elucidate its performance profile and compare it against established compounds.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds that exist as 1H and 2H tautomers, with the 1H form generally being more stable.[6][7] Their structural similarity to purines allows them to interact with a variety of biological targets, most notably the ATP-binding sites of protein kinases.[3] This has led to the development of numerous indazole-based kinase inhibitors for the treatment of cancer and inflammatory disorders.

The tetrahydro-indazole core, as present in the topic compound, provides a three-dimensional structure that can enhance binding affinity and selectivity for target proteins. The amino and ethanol substitutions offer potential sites for hydrogen bonding and further molecular interactions, which could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Proposed In Vitro Performance Evaluation

A systematic in vitro evaluation is the first step in characterizing any new chemical entity. The following assays are proposed to determine the potency, selectivity, and mechanism of action of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol.

Kinase Inhibition Assays

Given the prevalence of indazole derivatives as kinase inhibitors, a primary area of investigation should be the compound's effect on a panel of kinases implicated in relevant disease pathways (e.g., neuroinflammation, cancer).

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for assessing kinase inhibition is as follows[3]:

  • Preparation of Reagents:

    • Dissolve 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol in DMSO to create a stock solution.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Obtain recombinant human kinases and their specific peptide substrates.

  • Assay Procedure:

    • Perform serial dilutions of the test compound.

    • In a 96-well plate, add the kinase, substrate, and diluted compound to the kinase buffer.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Comparative Data: Known Indazole-Based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50Reference
1H-indazol-3-amine derivativesFGFR1, FGFR2< 4.1 nM, 2.0 nM[3]
5-aminoindazoleCyclooxygenase-212.32 µM[2]
6-nitroindazoleCyclooxygenase-219.22 µM[2]
Cell Viability and Cytotoxicity Assays

To assess the compound's effect on cell proliferation and its potential as an anti-cancer agent, cell viability assays are crucial.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity[3]:

  • Cell Culture:

    • Seed a relevant neuronal or cancer cell line (e.g., SH-SY5Y, HepG2, MCF-7) in a 96-well plate and allow for adherence.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol for a specified duration (e.g., 24, 48, 72 hours).

    • Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

**dot

cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Workflow for MTT Cell Viability Assay.

Proposed In Vivo Performance Evaluation

Following promising in vitro results, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the compound in a living organism.

Animal Models of Disease

The choice of animal model will depend on the in vitro findings. For instance, if the compound shows potent anti-inflammatory activity, a carrageenan-induced paw edema model would be appropriate. If it demonstrates neuroprotective properties, a model of Parkinson's or Alzheimer's disease could be employed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating acute anti-inflammatory activity[2]:

  • Animal Acclimatization:

    • Acclimate rodents (rats or mice) to the laboratory environment.

  • Compound Administration:

    • Administer 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol or a vehicle control orally or intraperitoneally at various doses.

  • Induction of Inflammation:

    • After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control.

Comparative Data: In Vivo Anti-inflammatory Activity of Indazole Derivatives

CompoundDosePaw Edema Inhibition (%)Reference
5-aminoindazole100 mg/kg83.09[2]
Indazole100 mg/kg61.03[2]
6-nitroindazole100 mg/kg75.86[2]

**dot

cluster_pathway Pro-inflammatory Signaling Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Immune Cell Activation Inflammatory_Stimulus->Cellular_Activation COX2 COX-2 Upregulation Cellular_Activation->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Edema, Pain Prostaglandins->Inflammation Indazole_Derivative Indazole Derivative (e.g., 5-aminoindazole) Indazole_Derivative->COX2 Inhibition

Caption: Inhibition of COX-2 by Indazole Derivatives.

Alternative Scaffolds for Comparison

To provide a broader context for the performance of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, it is beneficial to compare its activity with compounds based on different but functionally similar scaffolds. Benzimidazoles, for example, are another class of heterocyclic compounds with a wide range of biological activities, including the inhibition of H+/K+-ATPase, which is involved in T-cell proliferation.[8]

Conclusion and Future Directions

While direct experimental data for 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is not yet available, its structural features suggest it is a promising candidate for drug discovery. The experimental framework outlined in this guide provides a clear path for its comprehensive in vitro and in vivo characterization. By comparing its performance against established indazole derivatives and other relevant compounds, researchers can effectively evaluate its therapeutic potential and determine its novelty in the field of medicinal chemistry. The successful execution of these studies will be instrumental in unlocking the full potential of this novel molecule.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

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